Metanitrophenyl-alpha-d-galactoside

Beschreibung

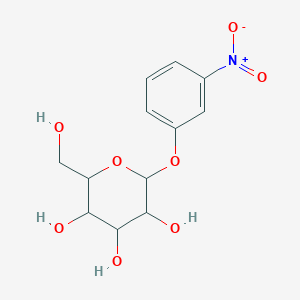

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMGHVCRFMITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Metanitrophenyl-alpha-D-galactoside for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 3-Nitrophenyl α-D-galactopyranoside, a critical tool for researchers and scientists in various fields, particularly those involved in enzyme kinetics and drug development. We will delve into its chemical structure, physicochemical properties, and its primary application as a chromogenic substrate for the enzyme α-galactosidase. Furthermore, this guide will present a detailed, field-proven protocol for its use in enzymatic assays, underpinned by scientific principles and supported by authoritative references.

Molecular Architecture and Physicochemical Profile

Metanitrophenyl-alpha-D-galactoside, systematically named (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol, is a glycoside composed of a galactose sugar moiety linked to a metanitrophenol group via an alpha-glycosidic bond.[1] This specific linkage is the key to its utility as a substrate for α-galactosidase.

Chemical Structure

The molecular structure of Metanitrophenyl-alpha-D-galactoside is presented below:

Physicochemical Properties

A summary of the key physicochemical properties of Metanitrophenyl-alpha-D-galactoside is provided in the table below. These properties are essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Appearance | Solid | [3] |

| Melting Point | 181 °C | [3] |

| Boiling Point (Predicted) | 694.7±55.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.51 g/cm³ | [3] |

| Solubility | Soluble in water. | [4] |

| Storage Temperature | -20°C | [5][6] |

It is important to note that the compound is sensitive to light and hygroscopic, meaning it can absorb moisture from the air.[7][8] Therefore, proper storage in a cool, dark, and dry place is crucial to maintain its stability and integrity.

Principle of Action: A Chromogenic Substrate for α-Galactosidase

The primary utility of Metanitrophenyl-alpha-D-galactoside lies in its role as a chromogenic substrate for the enzyme α-galactosidase (EC 3.2.1.22).[9] This enzyme catalyzes the hydrolysis of the α-1,6-glycosidic bond in various galactose-containing oligosaccharides.

The enzymatic reaction involving Metanitrophenyl-alpha-D-galactoside proceeds as follows:

Metanitrophenyl-alpha-D-galactoside + H₂O --(α-Galactosidase)--> D-Galactose + 3-Nitrophenol (metanitrophenol)

The key to this assay is the release of the chromophore, 3-nitrophenol. Under alkaline conditions, 3-nitrophenol is converted to the 3-nitrophenolate ion, which exhibits a distinct yellow color and has a strong absorbance at a specific wavelength, typically around 400-420 nm. The intensity of the yellow color is directly proportional to the amount of 3-nitrophenol produced, which in turn is a measure of the α-galactosidase activity.

This principle allows for a simple and sensitive spectrophotometric assay to quantify the activity of α-galactosidase in various biological samples.

Experimental Protocol: α-Galactosidase Activity Assay

The following is a detailed, step-by-step protocol for determining α-galactosidase activity using Metanitrophenyl-alpha-D-galactoside. This protocol is a robust starting point and can be optimized based on the specific enzyme source and experimental conditions.

Reagents and Materials

-

Metanitrophenyl-alpha-D-galactoside (Substrate): Prepare a stock solution of appropriate concentration (e.g., 10 mM) in a suitable buffer (e.g., citrate buffer).

-

Citrate Buffer (Assay Buffer): A 100 mM citrate buffer with a pH of 4.0 at 25°C is commonly used.[10] The optimal pH may vary depending on the source of the α-galactosidase.[9]

-

Stop Solution: A solution to terminate the enzymatic reaction and develop the color of the product. A 200 mM borate buffer with a pH of 9.8 at 25°C is a suitable stop solution.[10]

-

Enzyme Solution: The sample containing α-galactosidase, diluted appropriately in a suitable buffer to ensure the reaction rate is within the linear range of the assay.

-

Spectrophotometer: Capable of measuring absorbance at 410 nm.

-

Incubator or Water Bath: To maintain a constant temperature during the reaction (e.g., 25°C or the optimal temperature for the enzyme).[10]

Assay Procedure

The following diagram illustrates the workflow for the α-galactosidase activity assay:

Sources

- 1. Metanitrophenyl-Alpha-D-Galactoside | C12H15NO8 | CID 445328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Metanitrophenyl-alpha-d-galactoside (C12H15NO8) [pubchemlite.lcsb.uni.lu]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. CAS 369-07-3: o-Nitrophenyl β-D-galactopyranoside [cymitquimica.com]

- 5. 4-NITROPHENYL-ALPHA-D-GALACTOPYRANOSIDE | 7493-95-0 [chemicalbook.com]

- 6. α-glucosidase substrate, chromogenic, ≥99% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. scielo.br [scielo.br]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Spectrophotometric Resolution of m-Nitrophenol Cleaved from MNPG: A Technical Whitepaper on Kinetic Assay Design

Executive Summary

While p-nitrophenyl (PNP) and o-nitrophenyl (ONP) substrates dominate routine glycoside hydrolase assays, m-nitrophenyl (MNP) substrates such as MNPG (m-nitrophenyl-

Phase I: The Biochemical Rationale of MNPG

The selection of a chromogenic substrate is fundamentally a choice of leaving group thermodynamics. In MNPG, the nitro group is positioned meta to the phenolic hydroxyl. Unlike the para-position in PNPG, which strongly stabilizes the conjugate base through both inductive and extensive resonance effects, the meta-position relies primarily on weaker inductive electron withdrawal[1][2].

This structural nuance directly impacts the acidity of the leaving group. m-Nitrophenol exhibits a

Phase II: Spectral Dynamics and pH-Dependent Causality

The accurate spectrophotometric quantification of m-NP is governed by its pH-dependent ionization state.

-

The Necessity of Alkalinization: Because m-NP has a

of 8.34[3], physiological assay buffers (pH 5.0–7.5) leave the molecule almost entirely in its protonated form. Protonated m-NP absorbs primarily in the UV range, with local maxima at ~275 nm and ~330 nm[5]. To shift the absorbance into the visible spectrum for colorimetric quantification, the reaction must be forcefully alkalinized. Adding a strong base (typically 0.2 M -

The Bathochromic Shift: This deprotonation triggers a bathochromic (red) shift, moving the absorption maximum (

) to ~390 nm[5]. -

Wavelength Selection Causality: Crucially, researchers must measure m-NP at 390 nm rather than the 405 nm standard used for p-NP. At 405 nm, the molar extinction coefficient (

) of m-NP is a mere ~1,740

Quantitative Comparison of Nitrophenol Isomers

| Isomer | Protonated | Deprotonated | Extinction Coefficient ( | |

| o-Nitrophenol | 7.23 | ~275 nm, 350 nm | ~415 nm | ~4,720 |

| m-Nitrophenol | 8.34 | ~275 nm, 330 nm | ~390 nm | ~1,740 |

| p-Nitrophenol | 7.14 | ~317 nm | ~400 nm | ~19,400 |

(Data synthesized from[1][3][5][8]. Note: m-Nitrophenol must be measured at its 390 nm peak to achieve optimal sensitivity, as its extinction coefficient drops sharply at 405 nm).

Enzymatic cleavage of MNPG and subsequent pH-dependent spectral shift of m-nitrophenol.

Phase III: Self-Validating Assay Architecture

A rigorous MNPG assay must account for the spontaneous hydrolysis of the glycosidic bond and the background absorbance of the enzyme preparation. The following step-by-step methodology establishes a self-validating system.

Protocol: Spectrophotometric Quantification of m-Nitrophenol

Step 1: Reagent Preparation & Blanking

Prepare a 50 mM reaction buffer at the enzyme's optimal pH (e.g., sodium acetate, pH 5.0)[6]. Prepare MNPG at a concentration that brackets the expected

Step 2: Kinetic Incubation

Initiate the reaction by combining the enzyme and MNPG. Incubate at 37°C for a defined kinetic window (e.g., 10 minutes)[7].

Causality: Precise timing and temperature control are critical, as the

Step 3: Reaction Termination & Alkalinization

Terminate the reaction by adding two volumes of 0.2 M

Step 4: Spectrophotometric Measurement & Interpolation

Measure the absorbance of the stopped reaction mixtures at 390 nm[5].

Self-Validation Check: Interpolate the raw absorbance values against a standard curve generated from pure m-nitrophenol (0.1–1.0 mM) prepared in the exact same buffer/

Self-validating experimental workflow for the spectrophotometric quantification of m-nitrophenol.

References

-

Comparative spectroscopic analysis of nitrophenol isomers. Benchchem. 5

-

Catalytic role of the calcium ion in GH97 inverting glycoside hydrolase. CORE. 4

-

Purific

-Galactosidase from Candida guilliermondii H-404. Taylor & Francis. 6 -

Purification and Characteriz

-Galactosidase from White Chickpea. ACS Publications. 7 -

Catalytic mechanism of a family 3 ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

-glucosidase and mutagenesis study. NYCU. -

m-Nitrophenol: Chemical Index Database. DrugFuture. 3

-

Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of m-nitrophenol is 8.39. AskFilo. 1

-

p-Nitrophenol (

= 7.2) is ten times more acidic than m-nitrophenol. Pearson. 2 -

Nitrophenylboronic Acids as Highly Chemoselective Probes To Detect Hydrogen Peroxide. ACS Publications. 8

Sources

- 1. Explain why the pka of p-nitrophenol is 7.14, whereas the pka of m-nitrop.. [askfilo.com]

- 2. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]

- 3. m-Nitrophenol [drugfuture.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Stability of Metanitrophenyl-alpha-D-galactoside Powder in Storage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Metanitrophenyl-alpha-D-galactoside (MNP-α-D-gal) is a chromogenic substrate pivotal for the activity assays of α-galactosidase. The integrity and purity of this reagent are paramount for generating reliable and reproducible scientific data. This guide provides a comprehensive overview of the factors influencing the stability of MNP-α-D-gal powder during storage and outlines a systematic approach to its stability assessment. We will delve into the anticipated degradation pathways and present a detailed protocol for a comprehensive stability study, including forced degradation and long-term stability testing. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the quality and reliability of MNP-α-D-gal in their experimental workflows.

Introduction: The Critical Role of Reagent Stability

Factors Influencing the Stability of Metanitrophenyl-alpha-D-galactoside Powder

The stability of a chemical compound is intrinsically linked to its molecular structure and its interaction with the surrounding environment. For MNP-α-D-gal, a glycoside, several factors can compromise its integrity during storage.

Temperature: The Primary Catalyst of Degradation

Temperature is a critical factor governing the rate of chemical reactions, including those that lead to the degradation of MNP-α-D-gal. Elevated temperatures can provide the necessary activation energy for hydrolytic cleavage of the glycosidic bond and other decomposition reactions.[1][2] The thermal degradation of glycosides can lead to the formation of the aglycone and various sugar-derived byproducts.[3] For optimal stability, it is recommended to store MNP-α-D-gal powder at refrigerated temperatures, specifically between 0 to 8 °C .[4] Storing at lower temperatures, such as -20°C, may further enhance long-term stability, particularly for reference standards.[3]

Humidity: The Enabler of Hydrolysis

The presence of moisture is a significant threat to the stability of glycosides. MNP-α-D-gal, like many other glycosidic compounds, is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the glycosidic bond, yielding galactose and 3-nitrophenol. The rate of hydrolysis is pH-dependent and can be accelerated by the presence of acidic or basic impurities.[5] It is crucial to store the powder in a dry environment, preferably in a desiccator or a controlled low-humidity chamber, to minimize water-mediated degradation.

Light: A Potential Initiator of Photodegradation

The nitrophenyl group in MNP-α-D-gal suggests a potential sensitivity to light. A related compound, 4-nitrophenyl-alpha-D-galactopyranoside, is known to be light-sensitive.[6] Exposure to ultraviolet (UV) or even high-intensity visible light can potentially trigger photochemical reactions, leading to the degradation of the molecule.[7][8][9] To mitigate this risk, it is imperative to store MNP-α-D-gal powder in amber or opaque containers to protect it from light exposure.

pH: A Critical Factor in Solution Stability

While this guide focuses on the stability of the powder form, it is important to note that the pH of the environment can significantly impact the stability of MNP-α-D-gal, particularly if the powder is exposed to acidic or basic vapors. The hydrolysis of nitrophenyl glycosides is known to be pH-dependent.[5] Therefore, maintaining a neutral environment during storage is crucial.

Anticipated Degradation Pathways

Understanding the potential degradation pathways of MNP-α-D-gal is fundamental to developing a robust stability-indicating analytical method. The primary anticipated degradation route is the hydrolysis of the α-glycosidic bond.

Caption: Anticipated Hydrolytic Degradation of MNP-α-D-gal.

A Systematic Approach to Stability Assessment

A comprehensive stability study for MNP-α-D-gal powder should encompass both forced degradation and long-term stability testing, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[10][11][12]

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation, or stress testing, involves subjecting the MNP-α-D-gal powder to conditions more severe than those it would encounter during normal storage.[13][14] The goal is to intentionally degrade the molecule to identify potential degradation products and to develop a stability-indicating analytical method that can resolve the parent compound from its degradants.

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare a stock solution of MNP-α-D-gal in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]

-

Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide at room temperature for a shorter duration (e.g., 2 hours), as base-catalyzed degradation can be rapid.[4]

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature, protected from light.[4]

-

Thermal Degradation: Expose the solid MNP-α-D-gal powder to dry heat (e.g., 70°C) in a stability chamber.[4]

-

Photostability: Expose the solid powder to a controlled light source as per ICH Q1B guidelines.[15]

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Caption: Experimental Workflow for Forced Degradation Studies.

Long-Term Stability Testing: Establishing a Retest Period

Long-term stability studies are designed to evaluate the physical, chemical, and microbiological characteristics of the MNP-α-D-gal powder under recommended storage conditions.[16] The data from these studies are used to establish a re-test period or shelf life.

Experimental Protocol for Long-Term Stability Study:

-

Batch Selection: Utilize at least three different batches of MNP-α-D-gal powder to assess batch-to-batch variability.[11]

-

Packaging: Store the powder in containers that simulate the intended commercial packaging.

-

Storage Conditions:

-

Recommended: 5°C ± 3°C (refrigerated).

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 6 months.[12]

-

-

Testing Frequency:

-

Analytical Methods: Employ a validated stability-indicating HPLC method to monitor the purity and degradation of MNP-α-D-gal. Physical properties such as appearance, color, and solubility should also be assessed.

Stability-Indicating Analytical Method: A Cornerstone of Reliable Data

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose.[17][18]

Starting Point for HPLC Method Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar compounds.[17]

-

Detection: The nitrophenyl group allows for sensitive detection by UV spectrophotometry, typically in the range of 260-320 nm. The hydrolysis product, 3-nitrophenol, can be monitored at a different wavelength if necessary.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

The quantitative data generated from the stability studies should be presented in a clear and concise format to facilitate comparison and interpretation.

Table 1: Example of a Stability Data Summary for MNP-α-D-gal Powder

| Storage Condition | Time Point | Appearance | Purity by HPLC (%) | Known Impurity 1 (%) | Unknown Impurity 2 (%) | Total Impurities (%) |

| 5°C ± 3°C | 0 Months | White to off-white powder | 99.8 | <0.1 | <0.1 | 0.2 |

| 12 Months | Conforms | 99.7 | <0.1 | 0.1 | 0.3 | |

| 24 Months | Conforms | 99.6 | 0.1 | 0.1 | 0.4 | |

| 36 Months | Conforms | 99.5 | 0.1 | 0.2 | 0.5 | |

| 25°C / 60% RH | 3 Months | Conforms | 99.2 | 0.2 | 0.3 | 0.8 |

| 6 Months | Slight yellow tint | 98.5 | 0.4 | 0.6 | 1.5 |

Conclusion and Recommendations

The stability of Metanitrophenyl-alpha-D-galactoside powder is a critical determinant of its performance as a chromogenic substrate. By controlling the storage environment and implementing a robust stability testing program, researchers and drug development professionals can ensure the reliability and accuracy of their experimental data.

Key Recommendations for Storage and Handling:

-

Store at 0 to 8 °C. [4]

-

Protect from moisture by storing in a tightly sealed container, preferably in a desiccator.

-

Protect from light by using amber or opaque containers.

-

Establish a re-test period based on long-term stability data.

-

Visually inspect the powder for any changes in color or appearance before use.

By adhering to these guidelines, the scientific community can maintain the high quality and integrity of this essential research tool, thereby contributing to the advancement of reliable and reproducible science.

References

-

PubMed. (2007, February 21). Thermal degradation of onion quercetin glucosides under roasting conditions. Retrieved from [Link]

-

SciSpace. (2019, December 14). Thermal decomposition of anomeric glycopyranosides (1984). Retrieved from [Link]

-

PubMed. (2009, September 21). Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides. Retrieved from [Link]

-

MDPI. (2024, June 11). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Retrieved from [Link]

-

ResearchGate. (n.d.). Photo-degradation study of p-nitrophenol under light illumination.... Retrieved from [Link]

-

BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

ResearchGate. (2019, July 16). (PDF) ICH guidelines for the stability. Retrieved from [Link]

-

PubMed. (2000, February 11). Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside. Retrieved from [Link]

-

PubMed. (n.d.). Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of a substrate (p-nitrophenyl α-D-galactopyranoside) on the rate of hydrolysis of α-galactosidase. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of ortho-nitrophenol-beta-D-galactopyranoside. ONPG.... Retrieved from [Link]

-

ChemRxiv. (n.d.). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Retrieved from [Link]

-

PMC. (n.d.). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. Retrieved from [Link]

-

Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

-

MDPI. (2025, April 30). Development of a stability-indicating UPLC method for quantification of mirvetuximab soravtansine-gynx in pharmaceutical formulations using quality by design (QbD) principles. Retrieved from [Link]

Sources

- 1. maxwellsci.com [maxwellsci.com]

- 2. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. ICH Official web site : ICH [ich.org]

- 7. Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. database.ich.org [database.ich.org]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. onyxipca.com [onyxipca.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

Thermodynamic Profiling of Chromogenic Galactoside Substrates: A Mechanistic Guide

Executive Summary

In the landscape of enzymology and drug development,

This whitepaper provides an in-depth technical analysis of the thermodynamic properties of chromogenic galactoside substrates. By dissecting the kinetic parameters (

The Mechanistic Role of Chromogenic Substrates

Chromogenic substrates are meticulously engineered molecules designed to mimic natural substrates (like lactose) while providing a quantifiable optical readout[1]. Structurally, molecules like ONPG and PNPG consist of a galactose moiety linked via a

The causality behind their effectiveness lies in the electronic properties of the leaving group. Upon enzymatic cleavage, the release of the nitrophenol group results in a distinct spectral shift. However, the exact position of the nitro group (ortho- in ONPG vs. para- in PNPG) drastically alters the electron-withdrawing dynamics, which in turn dictates the activation energy (

Reaction pathway and thermodynamic states of β-galactosidase cleavage.

Thermodynamic Principles of Galactosylation

Ground State vs. Transition State Thermodynamics

To truly optimize an assay, one must differentiate between the thermodynamics of the enzyme-substrate (E/S) complex formation (the ground state) and the attainment of the transition state.

Michaelis-Menten analysis performed across a temperature gradient (e.g., 5.5°C to 45°C) reveals these distinct energetic landscapes. Research demonstrates that while the overall transition state free energies (

Enthalpy-Entropy Compensation

Enthalpy-entropy compensation is a critical phenomenon in galactoside hydrolysis. A highly ordered transition state (negative

Comparative Kinetic and Thermodynamic Data

The following table synthesizes quantitative thermodynamic and kinetic data for

| Substrate | Enzyme Source | Activation Energy ( | Optimum pH | Key Thermodynamic Observation | |

| ONPG | E. coli | ~0.1 - 0.3 | 13.9 kcal/mol | 7.0 - 7.5 | Distinct enthalpic/entropic transition state contributions compared to PNPG[2]. |

| PNPG | E. coli | ~0.04 | 16.0 kcal/mol | 7.0 - 7.5 | Higher |

| ONPG | A. oryzae | 0.800 | 32.4 kJ/mol (Inactivation) | 4.5 - 5.0 | Thermal inactivation follows Weibull modeling; stable for high-temp biotech applications[3],[4]. |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, thermodynamic parameters must be derived from self-validating experimental systems. A self-validating protocol includes internal controls that confirm the reaction was quenched completely and that the signal is strictly proportional to product formation.

Thermodynamic assay workflow for determining activation energy.

Protocol 1: Determination of Activation Energy ( ) via Arrhenius Kinetics

This protocol isolates the temperature dependence of the catalytic rate constant (

Rationale: By shifting the pH to 10 using sodium carbonate, we achieve a dual purpose: instantaneous denaturation of the

Step-by-Step Workflow:

-

Buffer Preparation: Prepare 0.1 M Acetate buffer (pH 4.5 for A. oryzae enzyme) or 0.1 M Phosphate buffer (pH 7.5 for E. coli enzyme)[3],[5].

-

Substrate Saturation: Dissolve ONPG to a final reaction concentration of 15 mM (ensuring

to achieve -

Thermal Equilibration: Aliquot 0.45 mL of the ONPG solution into microcentrifuge tubes. Equilibrate the tubes in highly calibrated thermal blocks at distinct temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C) for 5 minutes.

-

Reaction Initiation: Add 50 µL of appropriately diluted

-galactosidase enzyme to each tube. Vortex briefly. -

Precision Incubation: Incubate for exactly 3.0 minutes[5].

-

Reaction Quenching: Immediately add 1.5 mL of 0.1 M Sodium Carbonate (

, pH 10) to halt the reaction and develop the color[5]. -

Quantification: Measure absorbance at 415 nm (or 420 nm depending on the spectrophotometer bandpass) against a substrate-blank.

-

Data Analysis: Plot

versus

Protocol 2: Transition State Thermodynamic Profiling ( , )

To calculate the enthalpy and entropy of activation, the Eyring equation is utilized.

Step-by-Step Workflow:

-

Execute Protocol 1 across a wider, highly controlled temperature gradient (e.g., 5.5°C to 45°C)[2].

-

At each temperature, perform a full Michaelis-Menten titration (varying ONPG from 0.1 mM to 20 mM) to independently determine

at each thermal point. -

Construct an Eyring plot by graphing

versus -

Validation: The slope yields

, and the y-intercept yields

Conclusion

The rational design of high-throughput screens and diagnostic assays utilizing

References

1.[2] Galactosylation thermodynamics of E. coli β-galactosidase by ONPG and PNPG. ResearchGate. 2.[3] Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. PJLSS. 3.[5] Kinetics and Thermodynamics of Thermal Inactivation of β-Galactosidase from Aspergillus oryzae. SciELO. 4.[1] O Nitrophenyl Beta D Galactopyranoside. YIC. 5.[4] Kinetics and Thermodynamics of Thermal Inactivation of β-Galactosidase from Aspergillus oryzae. SciELO.

Sources

enzymatic hydrolysis mechanism of Metanitrophenyl-alpha-d-galactoside

Mechanistic and Kinetic Profiling of -Galactosidase using Metanitrophenyl- -D-galactopyranoside (m-NPGal)

Executive Summary

Metanitrophenyl-

Mechanistic Framework: The Retaining Double-Displacement Pathway

11The hydrolysis of m-NPGal is driven by a highly coordinated active site featuring two critical aspartate residues (e.g., Asp-170 acting as the nucleophile and Asp-231 acting as the acid/base catalyst in human

-

Glycosylation (Intermediate Formation) : The catalytic nucleophile executes a direct attack on the anomeric carbon of m-NPGal. Concurrently, the acid/base catalyst donates a proton to the glycosidic oxygen. This concerted action facilitates the departure of the m-nitrophenol leaving group and results in the formation of a transient, covalent glycosyl-enzyme intermediate (4[4]).

-

Deglycosylation (Hydrolysis) : The acid/base catalyst, now functioning as a general base, deprotonates an incoming water molecule. This activated water acts as a nucleophile, attacking the anomeric carbon of the covalent intermediate. This severs the enzyme-carbohydrate bond, releasing

-D-galactose and restoring the enzyme to its native state (3[3]).

Retaining double-displacement mechanism of alpha-galactosidase with m-NPGal.

Kinetic Profiling and Leaving Group Causality

A critical decision in assay design is the selection of the specific nitrophenyl isomer. Empirical data demonstrates that

Table 1: Comparative Kinetic Parameters of Nitrophenyl Isomers (Aspergillus ficuum -Galactosidase)

| Substrate | Leaving Group | |

| m-NPGal | 718 | 8.34 |

| o-NPGal | 839 | 7.23 |

| p-NPGal | 1462 | 7.15 |

Data synthesized from Zapater et al., 1990 (5[5]) and DrugFuture chemical indices (6[6]).

The Causality of Isomer Selection

The fundamental reason researchers alternate between m-NPGal and p-NPGal lies in the

Conversely, m-nitrophenol possesses a significantly higher

Furthermore, the meta-substitution alters the Hammett substituent constant (

Experimental Methodology: Self-Validating Hydrolysis Assay

To ensure high-fidelity kinetic data, the m-NPGal hydrolysis protocol must be designed as a self-validating system. The following methodology isolates the enzymatic cleavage event, strictly controls the ionization state of the reporter molecule, and accounts for spontaneous substrate hydrolysis.

Protocol: Stopped-Assay for m-NPGal Hydrolysis

-

Substrate Preparation : Prepare a 2.0 mM solution of m-NPGal in 50 mM Sodium Acetate buffer, pH 4.5.

-

Reaction Initiation : Aliquot 100

L of the m-NPGal substrate into a microfuge tube and pre-incubate at 37°C for 2 minutes. Initiate the reaction by adding 10 -

Incubation : Incubate the mixture precisely for 10 minutes at 37°C.

-

Reaction Termination (The "Stop" Step) : Add 3.0 mL of 0.1 M

(pH > 10.0). -

Validation & Quantification : Measure the absorbance of the solution at 390–400 nm against a substrate blank (buffer + m-NPGal +

without enzyme). The blank validates that any absorbance is strictly due to enzymatic activity, not spontaneous hydrolysis. Calculate specific activity using the molar extinction coefficient of m-nitrophenolate.

Step-by-step stopped-assay workflow for m-NPGal hydrolysis quantification.

References

- Title: Glycoside Hydrolase Family 27 - CAZypedia Source: CAZypedia URL

- Source: PubMed Central (NIH)

- Title: Catalytic Mechanism of Human -Galactosidase Source: ResearchGate URL

- Title: Identification of Asp-130 as the Catalytic Nucleophile in the Main α-Galactosidase from Phanerochaete chrysosporium Source: ACS Publications URL

- Title: Extracellular alpha galactosidase (E.C. 3.2.1.22)

- Title: m-Nitrophenol Properties and Chemical Index Source: DrugFuture URL

- Title: Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C Source: ResearchGate URL

- Title: Purification and Characterization of α-Galactosidase from White Chickpea (Cicer arietinum)

- Title: P-3155 - Kumaraguru College of Technology (Hammett constants and Hydrolase Activity)

Sources

- 1. Glycoside Hydrolase Family 27 - CAZypedia [cazypedia.org]

- 2. Stereochemical course of hydrolytic reaction catalyzed by alpha-galactosidase from cold adaptable marine bacterium of genus Pseudoalteromonas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Extracellular alpha galactosidase (E.C. 3.2.1.22) from Aspergillus ficuum NRRL 3135 purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m-Nitrophenol [drugfuture.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. library.kct.ac.in [library.kct.ac.in]

Application Note: A Comprehensive Fluorometric Protocol for the Quantification of α-Galactosidase Activity Using 4-Methylumbelliferyl-α-D-galactopyranoside

Abstract

This document provides a detailed protocol for determining the enzymatic activity of α-galactosidase (α-Gal) using the fluorogenic substrate 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUP-α-Gal). Alpha-galactosidase is a critical lysosomal enzyme that hydrolyzes terminal α-galactosyl moieties from glycoproteins and glycolipids.[1][2][3] Deficiencies in this enzyme, caused by mutations in the GLA gene, lead to the X-linked lysosomal storage disorder known as Fabry disease, characterized by the harmful accumulation of glycosphingolipids.[4][5][6] Consequently, robust and accurate measurement of α-Gal activity is essential for disease diagnosis, monitoring therapeutic efficacy, and basic research.[4][7] This guide details the principle of the assay, reagent preparation, a step-by-step experimental procedure, and data analysis, designed for researchers in academic and drug development settings.

Introduction and Assay Principle

The assay quantifies α-galactosidase activity by measuring the fluorescence of 4-methylumbelliferone (4-MU), a product of the enzymatic cleavage of the non-fluorescent substrate, 4-MUP-α-Gal.[8][9]

The Reaction: α-Galactosidase + 4-MUP-α-D-galactopyranoside (non-fluorescent) → Galactose + 4-Methylumbelliferone (fluorescent)

The reaction is conducted at an optimal acidic pH (around 4.5-5.5) to mimic the lysosomal environment and maximize enzyme activity.[10][11] It is then terminated by the addition of a high-pH stop buffer. This alkaline solution serves two purposes: it denatures the enzyme to halt the reaction and, crucially, it deprotonates the 4-MU product, which significantly enhances its fluorescence.[12][13] The fluorescence intensity, measured at an excitation wavelength of ~360 nm and an emission wavelength of ~445-460 nm, is directly proportional to the amount of 4-MU produced and thus to the α-Gal activity in the sample.[1][2][14] A standard curve generated with known concentrations of 4-MU is used to convert the relative fluorescence units (RFU) into the absolute amount of product formed.[12][14]

Visualization of the Core Principles

To better illustrate the foundational concepts of this assay, two diagrams are provided below. The first outlines the enzymatic reaction itself, while the second presents a high-level overview of the entire experimental workflow.

Caption: Enzymatic cleavage of the substrate.

Caption: Overview of the assay procedure.

Materials and Reagents

-

Instrumentation : Fluorescence microplate reader capable of excitation at ~360 nm and emission at ~445 nm.

-

Microplates : Black, flat-bottom 96-well microplates are recommended to minimize background fluorescence and crosstalk.

-

α-Galactosidase Source : Purified enzyme, cell lysate, tissue homogenate, or other biological fluids.[2]

-

Substrate : 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUP-α-Gal) (e.g., Sigma-Aldrich, M7633).

-

Standard : 4-Methylumbelliferone (4-MU) (e.g., Sigma-Aldrich, M1381).

-

Buffers and Solutions :

-

Assay Buffer : 0.1 M Citrate-Phosphate buffer, pH 4.6. Other buffers like sodium acetate at a similar pH can also be used.[10] The optimal pH can range from 4.5 to 5.5 depending on the enzyme source.[10][11]

-

Stop Buffer : 0.2 M Glycine-Carbonate buffer, pH 10.7.

-

Solvent for Stocks : Dimethyl sulfoxide (DMSO) or water for substrate and standard stock solutions.[8][15]

-

Protocol Part I: Reagent Preparation

Scientist's Note: Accuracy in preparing stock solutions and buffers is paramount for reproducible results. Protect fluorogenic substrate and standard solutions from light to prevent photobleaching.[1]

-

10 mM 4-MUP-α-Gal Substrate Stock : Dissolve 3.38 mg of 4-MUP-α-Gal (MW: 338.31 g/mol ) in 1 mL of high-quality DMSO. Vortex to ensure complete dissolution. Store in small aliquots at -20°C, protected from light.

-

1 mM 4-MU Standard Stock : Dissolve 1.76 mg of 4-MU (MW: 176.17 g/mol ) in 10 mL of DMSO. Store in small aliquots at -20°C, protected from light.[12][16]

-

Assay Buffer (0.1 M Citrate-Phosphate, pH 4.6) :

-

Solution A (0.1 M Citric Acid): Dissolve 2.10 g of citric acid monohydrate in 100 mL of deionized water.

-

Solution B (0.2 M Dibasic Sodium Phosphate): Dissolve 2.84 g of anhydrous Na₂HPO₄ in 100 mL of deionized water.

-

Mix ~26 mL of Solution A with ~24 mL of Solution B and adjust the pH to 4.6 using a pH meter. Add deionized water to a final volume of 100 mL.

-

-

Stop Buffer (0.2 M Glycine-Carbonate, pH 10.7) :

-

Prepare a solution that is 0.2 M in sodium carbonate (2.12 g/100 mL) and 0.2 M in glycine (1.50 g/100 mL).

-

Adjust pH to 10.7 with NaOH. This high pH is critical for stopping the reaction and maximizing 4-MU fluorescence.[12]

-

Protocol Part II: 4-MU Standard Curve

Scientist's Note: A standard curve is essential to convert arbitrary fluorescence units (RFU) into a meaningful concentration of product. It must be run on the same plate and under the same final buffer conditions as the enzymatic assay samples.

-

Prepare a 10 µM 4-MU Intermediate Dilution : Dilute 10 µL of the 1 mM 4-MU Standard Stock into 990 µL of Assay Buffer.

-

Set up the Standard Curve in a 96-well plate as described in the table below. This creates a standard curve typically ranging from 0 to 2000 nM.

| Standard Point | Volume of 10 µM 4-MU (µL) | Volume of Assay Buffer (µL) | Final 4-MU Conc. in Well (nM) |

| S1 | 20 | 80 | 2000 |

| S2 | 10 | 90 | 1000 |

| S3 | 5 | 95 | 500 |

| S4 | 2.5 | 97.5 | 250 |

| S5 | 1 | 99 | 100 |

| S6 | 0.5 | 99.5 | 50 |

| S7 (Blank) | 0 | 100 | 0 |

After preparing the dilutions in the plate, add 100 µL of Stop Buffer to each standard well to mimic the final chemical environment of the assay samples. The total volume in the standard wells will be 200 µL.

Protocol Part III: Enzyme Activity Assay

Scientist's Note: It is critical to include proper controls. A "No Enzyme" control (Substrate Blank) is necessary to measure background substrate hydrolysis. A "No Substrate" control (Enzyme Blank) accounts for any intrinsic fluorescence from your sample. The reaction should be performed within the linear range of the assay, which may require optimizing incubation time and sample dilution.

-

Sample Preparation :

-

Homogenize tissues or lyse cells in a suitable buffer (e.g., ice-cold Assay Buffer).[1]

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet debris.[1]

-

Collect the supernatant. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Dilute the sample supernatant in Assay Buffer to a concentration that falls within the linear range of the assay. This may require preliminary testing.[17]

-

-

Assay Plate Setup :

-

Add 50 µL of diluted sample to the designated wells.

-

Add 50 µL of Assay Buffer to "No Enzyme" control wells.

-

Prepare a master mix for the reaction. For each reaction, you will need 50 µL.

-

Substrate Working Solution (2X Concentration) : Dilute the 10 mM 4-MUP-α-Gal stock solution in Assay Buffer. A final concentration of 1-2 mM in the reaction is common, so prepare a 2-4 mM working solution. For example, to make a 2 mM working solution, dilute the 10 mM stock 1:5 in Assay Buffer.

-

-

Initiate Reaction :

-

Add 50 µL of the Substrate Working Solution to each well containing the sample and the "No Enzyme" control. The total reaction volume will be 100 µL.

-

Do not add substrate to the "Enzyme Blank" wells. Instead, add 50 µL of Assay Buffer.

-

-

Incubation :

-

Terminate Reaction :

-

Stop the reaction by adding 100 µL of Stop Buffer to all wells (samples and controls).

-

Mix the plate again to ensure homogeneity.

-

-

Read Fluorescence :

Data Analysis and Interpretation

-

Correct for Background : Subtract the average RFU of the "No Enzyme" (Substrate Blank) from all sample RFU values.

-

Generate Standard Curve : Plot the RFU values for the 4-MU standards against their known concentrations (nM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is RFU, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be >0.99 for a reliable curve.[3]

-

Calculate 4-MU Produced : Use the linear regression equation to calculate the concentration of 4-MU produced in each sample well.

-

Amount of 4-MU (pmol) = (Corrected RFU - y-intercept) / slope * Reaction Volume (µL)

-

-

Calculate Enzyme Activity : Normalize the amount of product formed to the incubation time and the amount of protein added to the well.

-

Activity (pmol/min/mg) = [Amount of 4-MU (pmol)] / [Incubation Time (min) * Protein Amount (mg)]

-

Activity is often expressed in Units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | Substrate degradation; Autofluorescence from sample or plate; Contaminated reagents. | Prepare fresh substrate; Use black microplates; Run a "No Enzyme" control for every sample type; Check buffers for contamination.[19] |

| Low or No Signal | Inactive enzyme; Incorrect buffer pH; Incorrect filter settings on reader. | Use a positive control with known activity; Verify buffer pH is optimal for the enzyme (typically 4.5-5.5)[11]; Confirm excitation/emission wavelengths are correct (~360/445 nm)[20]; Increase enzyme concentration or incubation time. |

| Poor Standard Curve Linearity (R² < 0.99) | Pipetting errors; Substrate depletion at high concentrations; Fluorometer saturation. | Use calibrated pipettes; Ensure thorough mixing; Check the dynamic range of the fluorometer and dilute standards if necessary.[20] |

| High Well-to-Well Variability | Inconsistent pipetting; Temperature gradients across the plate; Incomplete mixing. | Use a multichannel pipette and master mixes; Allow the plate to equilibrate to temperature before reading; Ensure gentle but thorough mixing after adding reagents.[20] |

References

-

Greenwood Genetic Center. (n.d.). Fabry Disease: Alpha-galactosidase Enzyme Analysis. Retrieved from [Link]

-

Mayo Clinic Laboratories. (n.d.). AGAS - Overview: Alpha-Galactosidase, Serum. Retrieved from [Link]

-

Ferraz, M. J., et al. (2024). Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients. International Journal of Molecular Sciences. Retrieved from [Link]

-

Quest Diagnostics. (n.d.). Alpha-Galactosidase, Serum | Test Detail. Retrieved from [Link]

-

Fabry Disease News. (2024). Fabry disease diagnosis and testing. Retrieved from [Link]

-

Dandge, P. B. (2015). PRODUCTION OPTIMIZATION, PURIFICATION AND CHARACTERIZATION OF THE Α-GALACTOSIDASE FROM FUSARIUM MONILIFORME NCIM 1099. International Journal of Research in Engineering and Technology. Retrieved from [Link]

-

Turner BioSystems. (2002). 4-methylumbelliferone. Applications Note. Retrieved from [Link]

-

ResearchGate. (2019). Which is the correct protocol for preparing 4-MU standard curve? Retrieved from [Link]

-

Shi, Z. D., et al. (2012). Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase. Analytical Biochemistry. Retrieved from [Link]

-

Singh, G., et al. (2012). Purification and Characterization of α-Galactosidase from White Chickpea (Cicer arietinum). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

El-Sayed, O. H., et al. (2016). Purification and characterization of α-Galactosidase produced from mutant bacterial strain. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

BMG Labtech. (n.d.). CLARIOstar® determines activity of a moss-produced human acid alpha-glucosidase (GAA) in a fluorescence-based assay. Retrieved from [Link]

-

Bio-Rad. (n.d.). FluorAce™ ß-galactosidase Reporter Assay Kit Instruction Manual. Retrieved from [Link]

-

Liu, X., et al. (2021). Carrier-Free Immobilization of α-Galactosidase as Nano-Biocatalysts for Synthesizing Prebiotic α-Galacto-Oligosaccharides. Foods. Retrieved from [Link]

-

Liu, D., et al. (2022). Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis. Fermentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard curve of 4-methylumbelliferone (4-MU) fluorescence.... Retrieved from [Link]

-

University of New Hampshire. (n.d.). enzyme-assay-bg-nag-ap-lap.doc. Retrieved from [Link]

-

Van Wambeke, F., et al. (2021). Spatial patterns of ectoenzymatic kinetics in relation to biogeochemical properties in the Mediterranean Sea and the concentration of the fluorogenic substrate used. Biogeosciences. Retrieved from [Link]

-

ACS Publications. (1995). Kinetic fluorescence measurement of fluorescein di-.beta.-D-galactoside hydrolysis by .beta.-galactosidase. Biochemistry. Retrieved from [Link]

-

RayBiotech. (n.d.). Alpha-Galactosidase Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

Scribd. (2018). Ab239716 - Alpha Galactosidase Activity Assay Kit (Website). Retrieved from [Link]

-

Krishgen. (n.d.). Alpha-Galactosidase (Alpha-GAL) Assay Kit. Retrieved from [Link]

-

Intorre, F., et al. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Foods. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. raybiotech.com [raybiotech.com]

- 3. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fabry Disease: Alpha-galactosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 5. mayocliniclabs.com [mayocliniclabs.com]

- 6. Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fabrydiseasenews.com [fabrydiseasenews.com]

- 8. 4-甲基伞形酮-α-D-半乳糖苷 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. goldbio.com [goldbio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. caymanchem.com [caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. content.abcam.com [content.abcam.com]

- 18. scribd.com [scribd.com]

- 19. biotium.com [biotium.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

High-Throughput Screening for Fabry Disease: A Chromogenic Approach Using MNPG

Application Note & Protocol Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Content Focus: High-Throughput Screening (HTS), Lysosomal Storage Disorders, Enzymology

Introduction & Mechanistic Rationale

Fabry disease is a rare, X-linked lysosomal storage disorder caused by pathogenic mutations in the GLA gene, leading to a deficiency in the lysosomal enzyme α-galactosidase A (α-Gal A). This deficiency results in the systemic accumulation of globotriaosylceramide (GL-3), causing progressive renal, cardiac, and cerebrovascular pathology [1].

In drug discovery—particularly in the search for pharmacological chaperones or novel enzyme replacement therapies—High-Throughput Screening (HTS) of large chemical libraries is a critical first step. The clinical gold standard for measuring α-Gal A activity relies on the fluorogenic substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal). However, as an Application Scientist, I frequently encounter a major pitfall with fluorometric assays in HTS: library auto-fluorescence . Many small-molecule compounds (especially heterocycles) emit fluorescence in the blue spectrum (400–460 nm), directly overlapping with 4-MU, leading to high false-positive or false-negative rates [2].

To circumvent this, we utilize an orthogonal, chromogenic approach using MNPG (m-nitrophenyl α-D-galactopyranoside) .

The Causality Behind the Chemistry

MNPG is hydrolyzed by α-Gal A to yield galactose and m-nitrophenol. The assay is conducted at pH 4.6 , which mimics the acidic environment of the lysosome and represents the catalytic optimum for α-Gal A. At this acidic pH, the liberated m-nitrophenol remains protonated and relatively colorless.

To terminate the assay, we introduce a sodium carbonate stop buffer at pH 10.5 . This alkaline shift serves two critical, self-validating functions:

-

Enzyme Denaturation: It immediately halts the enzymatic reaction, ensuring precise kinetic timing across a 384-well plate.

-

Bathochromic Shift: It deprotonates the m-nitrophenol hydroxyl group, generating the m-nitrophenolate anion. This structural change shifts the absorbance maximum to ~390 nm , producing a robust, quantifiable yellow color that is entirely independent of background library fluorescence [3].

Furthermore, biological samples (like cell lysates or dried blood spots) contain α-Galactosidase B (α-N-acetylgalactosaminidase), an off-target enzyme that can promiscuously cleave MNPG. To ensure strict specificity for α-Gal A, N-acetyl-D-galactosamine (GalNAc) is spiked into the substrate buffer as a competitive inhibitor of α-Gal B.

Figure 1: Biochemical mechanism of MNPG cleavage by α-Gal A and selective inhibition of α-Gal B.

Experimental Protocol: 384-Well HTS Format

This protocol is designed as a self-validating system. It includes internal standards (m-nitrophenol calibration curve) and controls (Migalastat/DGJ as a known inhibitor) to ensure day-to-day reproducibility.

Materials & Reagents

-

Assay Buffer: 0.1 M Sodium Acetate, pH 4.6.

-

Substrate Solution: 5 mM MNPG and 100 mM GalNAc dissolved in Assay Buffer. (Note: Prepare fresh and protect from light).

-

Stop Buffer: 0.4 M Sodium Carbonate / Sodium Bicarbonate, pH 10.5.

-

Enzyme Source: Recombinant human α-Gal A (e.g., Fabrazyme) or patient-derived cell lysates.

-

Microplates: 384-well clear-bottom, flat-bottom polystyrene plates.

Step-by-Step Methodology

-

Plate Preparation (Library Addition): Dispense 100 nL of screening compounds (in DMSO) into the 384-well plate using an acoustic liquid handler (e.g., Echo 550). Include DMSO-only wells for negative controls and Migalastat (10 µM final) for positive inhibition controls.

-

Enzyme Addition: Add 10 µL of the Enzyme Source (diluted in Assay Buffer) to all wells. Centrifuge at 1,000 x g for 1 minute. Incubate at room temperature for 15 minutes to allow compound-enzyme pre-equilibration.

-

Reaction Initiation: Add 10 µL of the Substrate Solution (MNPG + GalNAc) to all wells to initiate the reaction.

-

Incubation: Seal the plate and incubate at 37°C for exactly 60 minutes.

-

Reaction Termination: Unseal and rapidly dispense 20 µL of Stop Buffer (pH 10.5) into all wells. The high pH will immediately quench the reaction and develop the chromogenic signal.

-

Data Acquisition: Read the absorbance at 390 nm using a microplate reader.

-

Standard Curve Generation (Parallel Plate): In a separate plate, prepare a serial dilution of pure m-nitrophenol (0 to 100 µM) in a 1:1:2 mixture of Assay Buffer, Substrate Solution (without enzyme), and Stop Buffer to calculate absolute specific activity.

Figure 2: Step-by-step 384-well high-throughput screening workflow for Fabry disease.

Data Presentation & Quality Control Metrics

To validate the robustness of this assay for large-scale screening, the following quantitative metrics must be achieved during the assay optimization phase. These parameters ensure that the signal window is wide enough to detect subtle enzyme activation (chaperone effect) or inhibition.

| Parameter | Target Value | Mechanistic Significance |

| Z'-Factor | > 0.65 | Indicates excellent assay robustness and separation between positive and negative controls; essential for minimizing false hit rates in HTS. |

| Signal-to-Background (S/B) | > 5.0 | Ensures an adequate dynamic range to detect partial inhibition or subtle chaperone-mediated activation without signal compression. |

| Coefficient of Variation (CV%) | < 8% | Validates liquid handling precision and well-to-well consistency across the 384-well microplate. |

| Limit of Detection (LOD) | < 0.5 µU/well | Confirms the sensitivity of the MNPG substrate to detect low-abundance α-Gal A in highly diluted patient lysates. |

References

-

Title: Enhanced filter paper enzyme assay for high-throughput population screening for Fabry disease Source: Analytical Biochemistry (PubMed) URL: [Link]

-

Title: Identification of an Allosteric Binding Site on Human Lysosomal Alpha-Galactosidase Opens the Way to New Pharmacological Chaperones for Fabry Disease Source: PLOS One (PubMed Central) URL: [Link]

-

Title: Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements Source: Molecules (PubMed Central) URL: [Link]

yeast alpha-galactosidase activity detection with Metanitrophenyl-alpha-d-galactoside

Application Note: High-Throughput Detection of Yeast

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Protocol.

Introduction & Mechanistic Rationale

Yeast

The Causality of Substrate Selection:

The meta-substitution on the nitrophenyl ring intrinsically alters the electronic properties of the leaving group. When

Mechanistic Pathway

Mechanistic workflow of mNPGal hydrolysis by yeast α-galactosidase and alkaline signal development.

Comparative Substrate Analysis

To make informed experimental choices, researchers must understand the physicochemical differences between nitrophenyl derivatives.

| Substrate | Leaving Group | Leaving Group pKa | Detection | Primary Application Context |

| mNPGal | m-Nitrophenol | 8.34 | ~390 nm | Assays requiring avoidance of >400 nm background matrix interference. |

| pNPGal | p-Nitrophenol | 7.15 | ~405 nm | Standard |

| ONPGal | o-Nitrophenol | 7.23 | ~420 nm | Alternative standard; higher steric hindrance. |

Note: Because the pKa of m-nitrophenol is 8.34[2], a highly alkaline stop solution (pH > 10.5) is strictly required to ensure >99% deprotonation for accurate spectrophotometric quantification.

Reagent Preparation & Storage

-

Assay Buffer (0.1 M Sodium Acetate, pH 4.5): Yeast

-galactosidase exhibits peak catalytic efficiency at mildly acidic pH[3]. Mix 0.1 M acetic acid and 0.1 M sodium acetate until the pH reaches exactly 4.5. -

mNPGal Substrate Solution (10 mM): Dissolve 3.01 mg/mL of 4

4 (MW: 301.25 g/mol , CAS 52571-71-8) in Assay Buffer[5][4]. Store aliquots at -20°C protected from light. -

Stop Solution (1.0 M Na

CO -

Standard Solution: 1 mM m-nitrophenol (CAS 554-84-7) dissolved in Assay Buffer.

Self-Validating Experimental Protocol

Expertise Insight: A common pitfall in colorimetric enzyme assays is relying on theoretical molar extinction coefficients (

Step A: Sample Preparation

-

Secreted MEL1 (Preferred): Centrifuge the S. cerevisiae culture at 4,000 × g for 5 minutes. Harvest the clear supernatant. Causality: MEL1 is naturally secreted into the periplasmic space and culture medium; assaying the supernatant avoids the release of intracellular proteases that occurs during mechanical lysis.

-

Intracellular/Periplasmic: If analyzing non-secreted variants, wash cells in Assay Buffer, resuspend, and lyse using glass bead disruption (6 × 30 s vortexing at 4°C). Centrifuge at 16,000 × g for 15 min and collect the supernatant[6].

Step B: Enzymatic Reaction

Set up the following reactions in a 96-well deep-well plate or microcentrifuge tubes. Run all samples in triplicate.

-

Test Reaction: Add 100 µL of Yeast Extract/Supernatant to 400 µL of mNPGal Substrate Solution.

-

Sample Blank: Add 100 µL of Yeast Extract/Supernatant to 400 µL of Assay Buffer (No Substrate). Accounts for endogenous matrix absorbance.

-

Substrate Blank: Add 100 µL of Assay Buffer to 400 µL of mNPGal Substrate Solution. Accounts for spontaneous substrate hydrolysis.

-

Incubation: Vortex briefly and incubate at 30°C for exactly 30 minutes.

Step C: Termination & Readout

-

Quench: Rapidly add 500 µL of Stop Solution (1.0 M Na

CO -

Measurement: Transfer 200 µL of the quenched mixtures to a clear, flat-bottom 96-well microplate. Measure absorbance at 390 nm (

) using a microplate reader.

Step D: Standard Curve Generation

-

Prepare a standard curve of m-nitrophenol ranging from 0 to 100 µM.

-

To mimic the exact matrix conditions of the assay, prepare these standards in a 1:1 (v/v) mixture of Assay Buffer and Stop Solution.

-

Read

and plot Absorbance vs. Concentration (µM) to determine the empirical slope (

Data Analysis & Quality Control

Calculate the net absorbance for each sample to isolate the true enzymatic signal:

Net

Calculate the Volumetric Activity (U/mL) of the yeast sample:

Activity (U/mL) = (Net

Where:

-

= Slope of the m-nitrophenol standard curve (

- = Total reaction volume before quenching (500 µL).

- = Volume of yeast extract used (100 µL).

- = Incubation time in minutes (30 min).

-

One Unit (U) is defined as the amount of enzyme required to release 1 µmol of m-nitrophenol per minute under assay conditions.

References

-

Metanitrophenyl-Alpha-D-Galactoside | C12H15NO8 | CID 445328 - PubChem National Center for Biotechnology Information. URL:[Link]

-

m-Nitrophenol Properties and pKa - DrugFuture Chemical Index Database. URL:[Link]

-

Use of Yeast Spores for Microencapsulation of Enzymes | Applied and Environmental Microbiology ASM Journals. URL:[Link]

-

Dissecting the Cholera Toxin-Ganglioside GM1 Interaction by Isothermal Titration Calorimetry ResearchGate. URL:[Link]

-

Solvent-exposed serines in the Gal4 DNA-binding domain are required for promoter occupancy and transcriptional activation in vivo FEMS Yeast Research | Oxford Academic. URL:[Link]

Sources

Application Note: Optimization of MNPG Concentration in Enzymatic and Enzyme-Linked Assays

Executive Summary

MNPG (meta-nitrophenyl-

Mechanistic Duality of MNPG

MNPG is structurally composed of a galactose moiety linked to a meta-nitrophenyl group. Its utility depends entirely on the assay context:

-

In Enzymology: The

-galactosidic bond is cleaved by -

In Toxin Inhibition: MNPG acts as a competitive inhibitor against the natural GM1 ganglioside receptor for CTB. The meta-nitrophenyl group uniquely displaces a conserved, well-ordered water molecule in the CTB binding pocket, providing an entropy-driven enhancement in binding affinity,[1].

MNPG as a Chromogenic Substrate for -Galactosidase

Causality & Enzyme Kinetics

To accurately determine the maximum velocity (

Protocol: -Galactosidase Activity Assay

Self-Validating System: Always run a Substrate Blank (buffer + MNPG) to account for auto-hydrolysis, and an Enzyme Blank (enzyme + buffer) to subtract intrinsic protein absorbance.

-

Preparation: Dissolve MNPG in 100 mM McIlvaine buffer (or sodium acetate buffer) at pH 5.5 to a final concentration of 10 mM[2].

-

Reaction Initiation: Combine 50

L of the appropriately diluted -

Incubation: Incubate the mixture at the enzyme's optimal temperature (typically 40°C - 50°C) for exactly 10 to 15 minutes[3],[2].

-

Termination (Critical Step): Add 400

L of 0.2 M-

Causality: The alkaline shift denatures the enzyme, halting the reaction. More importantly, it shifts the pH well above the pKa of meta-nitrophenol (~8.3), fully deprotonating it to the phenolate ion. This drastically increases its molar extinction coefficient, enabling highly sensitive spectrophotometric detection.

-

-

Detection: Measure the absorbance of the released meta-nitrophenolate at 405 nm[3].

Figure 1: Enzymatic cleavage pathway of MNPG by α-galactosidase.

MNPG as a Competitive Ligand in Enzyme-Linked Receptor Assays (DELA)

Causality & Entropic Gain

In Direct Enzyme-Linked Assays (DELA) evaluating CTB inhibitors, MNPG is used as a benchmark monovalent ligand. While native galactose has a weak

Protocol: CTB-GM1 Competitive Binding Assay

Self-Validating System: Include a Maximum Binding Control (CTB-HRP without MNPG) to define 100% signal, and a Non-Specific Binding Control (CTB-HRP in wells lacking GM1) to establish baseline noise.

-

Plate Coating: Coat microtiter plates with 100

L of GM1 ganglioside (2 -

Blocking: Wash the wells three times with PBS. Block residual binding sites with 1% BSA in PBS to prevent non-specific protein adsorption[8].

-

Ligand Pre-incubation: In a separate tube, pre-incubate CTB-HRP conjugate (e.g., 40 ng/mL) with varying concentrations of MNPG (0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 mM) for 2 hours at room temperature[8],[6].

-

Causality: Pre-incubation allows the MNPG-CTB binding equilibrium to establish before exposure to the immobilized GM1, preventing kinetic bias.

-

-

Competitive Binding: Transfer 100

L of the pre-incubated mixtures to the GM1-coated wells. Incubate for 15 minutes at room temperature[9]. -

Washing & Detection: Wash the plate extensively to remove unbound CTB-HRP. Add a chromogenic HRP substrate (e.g., TMB or OPD), incubate for color development, and stop the reaction with 1M

. -

Quantification: Read absorbance at 450 nm and calculate the

using non-linear regression[8].

Figure 2: Workflow of the MNPG Competitive DELA for Cholera Toxin B.

Quantitative Data Summary

Table 1: Kinetic and Binding Parameters Comparison

| Parameter | Galactose | pNPG | MNPG |

| N/A (Product) | ~0.47 mM[2] | ~1.0 - 5.0 mM | |

| CTB Binding | ~111 mM[5] | Weak / N/A | ~1.9 mM[5] |

| CTB Binding | 52 mM[7] | N/A | 1.3 mM[7] |

Table 2: Optimal MNPG Concentration Guidelines

| Assay Type | Target Parameter | Recommended MNPG Concentration | Justification |

| Enzymatic Cleavage | 10 mM | Ensures saturation ( | |

| Competitive DELA | 0.1 mM to 10 mM (Titration) | Spans the |

References

1.[5] Strong Inhibition of Cholera Toxin B Subunit by Affordable, Polymer-Based Multivalent Inhibitors. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNzsQm6ibSRrSinp1JUkw6sYTKkQR9f-MEIcYeEaFhPa6hv4gNgpDmfH_Z6s2mNyXCWHiJgxuK-a3EpQ6nhTh-0-V7g3nwHe4x3zHClxDuTS2gNGhX1uVJUGTqzBmHnnf_R5_xTZWroZ-YQbI=] 2. Fungal α-arabinofuranosidases and α-galactosidases acting on... vtt.fi.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz8Y1UPSgKNBcEHNy3h5Yih8pQiu4zoX4X_KUFbfEP-RKofL2EAgNP87pzIs7KidyXLzMy8DBqNEUvREbv0WMGVeEAWUp0rjiepD1_oCmmYzfiK-AONBmmJbN4Ojid5wVGx5LRFxF-V0NYj59YNkWECA==] 3. 1LT5: HEAT-LABILE ENTEROTOXIN B-PENTAMER COMPLEXED WITH THIODIGALACTOSIDE. rcsb.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqR3A7f8_CGbGNDS3ge0_WTYhAa7Qzw_V5Uu7Zy0Cho3KuGE_TEE1oI2syjEPgYhmEI48uLryo0XoiOLck-SjCd5ON9_uTwpdYygtVh08ue4hoX1X5EYL2NWLsw7Ni] 4.[1] Structural foundation for the design of receptor antagonists targeting Escherichia coli heat-labile enterotoxin. core.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXblfNxiBFgWOocNo49hReFaTm1sLublCwicAOMOZjSbWN0jbpaxGsy0uhCbwFkmsyJebGJnFzAo3peyYycVJls8bWwNY26Pbd4KF1BBU8nqurbvH7fLcFgCqrOn8vroLixyiX4V22] 5.[8] Effects of Polymer Structure on the Inhibition of Cholera Toxin by Linear Polypeptide-Based Glycopolymers. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGchkFPjk8_n-nUV3c9CrAKgTCr7p63v6Xn1sRh_wGn0bdVc-fI_lduxKMqYGFJyncKJsOT5Bxps3Fpd336Q9UV1mJPODY9eZ4JLHiCDcdz6nLUGbvGv93wp0ryTcNkhwdbo1PB-QWvf6Cfruo=] 6.[7] Cholera Toxin Inhibitors Studied with High-Performance Liquid Affinity Chromatography: A Robust Method to Evaluate Receptor–Ligand Interactions. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmH3z5ni_OSB9ABfjoflk7BKgVE_27oRp-qiN7qnAmWQ9fvww9LGHJeL3lwusoRy-vaomIoxxzr0LaEB2NJT1cMSU_nS4amnBP05TE4ajESKBul4YfIITymafcEmb1gI2ThyALzTb612mb_3o=] 7.[6] Strong Inhibition of Cholera Toxin B Subunit by Affordable, Polymer-Based Multivalent Inhibitors | Bioconjugate Chemistry. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf923feCGb-Jb2Qa1NflgdA3KZAMcsUlbHm6w-bUIJj8MHM7CXR7TJMGYg1FomdETbjaFjy0SwPLhP2Qrj0irDBn1XRFc50uITr6nmu8xV16jKHUvgHejCGDnQ8WQmZIEOw5Sd8G8HTPYFCalKypwnFn5U] 8.[9] Bile and Unsaturated Fatty Acids Inhibit the Binding of Cholera Toxin and Escherichia coli Heat-Labile Enterotoxin to GM1 Receptor | Antimicrobial Agents and Chemotherapy. asm.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4PWr9ab9onLsr8eUEp1X89pX2I7dZ_6nUZlC0MEmXeHrMn3HyGfYontz5OIbXN8IhvEACLoL0zAnjs9gaCGhNtRnqhQ6Et70M4OSU6UHkX7KMU7wUJnbiBsLoLZzMw4YXUS_SqDajj0R6JvQ=] 9.[3] Fermentation Production, Purification and Characterization of a Fungal α-galactosidase from Trametes versicolor and Its Synergistic Degradation of Guar Gum with Mannanase. jst.go.jp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH87__qEi4YBLTXASFvXbKdld6OocioG0w8wgBcNnxqrBOSdgqQ3BEyNCgQ6Svs3I6MYl708v2m0RxLZncNGV2L6W5-a-TSbuTFrXOXWS12FGn-2vlutbzckxkUtTrCLAVfl8NtMOR4PeEEhSs6S3bHuyJlALpVwApO8R5XgbKY] 10. Fungal α-arabinofuranosidases and α-galactosidases acting on... vtt.fi.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZDZT8ki2DbdVt1ebp12wiCZTF0vC08PScdO4enfWRlUKj8v9pTXVtHVeCN-o8utxXtlh0gp3prXxCvYWp_RPFHRLd5cYERa4ktbRg-StlbGbfDns_F4_xj5TiStNWdAgjuoI1V-kPD6LEx1zgnwIIWg==] 11.[4] Three-Phase Partitioning OF α-Galactosidase From Aspergillus Lentulus: Optimization of System And Characterization of Enzyme. dergipark.org.tr.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyQcuOso6tHUhtRNRKklajLPaVfW7xiXl-NgxgjLL_IlrQTmpJ4kGIZuVTCIG25LwpgbziVo5zVxhLFJsHPqGfSGTuJw0IYgcTbnKB7Mzv7A3JbmWezpOQvVcAvZCV0c1thwwTrOMu2nqaYaCV7XSjsd9XBg==] 12.[2] Purification and characterization of a-galactosidase from Lactobacillus acidofillus. academicjournals.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhaVPV4Cbjc9EZhfbRmg0AfOOKcFtEa_ij21db-35Z6tuRwaJyi0PfXy7584I-s5ddKm-ridjO1Q-GZdWnCzpg44oBoLTpxpNmGYt6HxV59v1vk0tCtCLCtKJDxaIGtqPQBBjRQJSXa-MJUiPwoq-kacpCURr1utTXnTGn-d3KURIJIzRo1-Y=]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. academicjournals.org [academicjournals.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Strong Inhibition of Cholera Toxin B Subunit by Affordable, Polymer-Based Multivalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cholera Toxin Inhibitors Studied with High-Performance Liquid Affinity Chromatography: A Robust Method to Evaluate Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Polymer Structure on the Inhibition of Cholera Toxin by Linear Polypeptide-Based Glycopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

Application Note: High-Throughput Microplate Spectrophotometry for m-Nitrophenol Detection

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Biological, Environmental, and Synthetic Catalytic Assays

Executive Summary

The accurate quantification of m-nitrophenol (3-nitrophenol) is a critical analytical requirement in environmental monitoring, enzymatic assays, and the evaluation of catalytic nanoparticle efficiency[1]. While traditional cuvette-based spectrophotometry is reliable, modern drug development and high-throughput screening demand the use of microplate readers. This application note provides a comprehensive, self-validating protocol for optimizing microplate reader settings to detect m-nitrophenol, grounded in the physicochemical mechanics of the molecule.

Mechanistic Principles & Causality

To design a robust assay, we must exploit the intrinsic physicochemical properties of m-nitrophenol. The molecule acts as a weak acid with a defined acid dissociation constant (pKa) of approximately 8.3 to 8.4[2][3].

In acidic to neutral environments (pH < 7.0), the molecule exists predominantly in its protonated form, exhibiting absorption maxima in the ultraviolet (UV) region at approximately 228 nm, 273 nm, and 330 nm[4]. Measuring in the UV spectrum is highly problematic for high-throughput assays because it requires expensive UV-transparent quartz or cyclic olefin copolymer (COC) microplates, and biological matrices (proteins, nucleic acids) heavily interfere at these wavelengths.

The Causality of Alkalization: By adjusting the assay buffer to a highly alkaline state (pH > 9.5), we force the complete deprotonation of the hydroxyl group. According to the Henderson-Hasselbalch equation, a pH of 10.5 ensures >99% conversion of the molecule into the m-nitrophenolate anion. This deprotonation triggers a bathochromic (red) shift in the absorption spectrum, moving the primary peak into the near-visible region at 390 nm to 395 nm[1][5]. This shift is accompanied by a distinct visual color change from colorless to dark yellow[5].

pH-dependent tautomerization and spectral shift of m-nitrophenol.

Microplate Reader Optimization

Transitioning from a 1 cm cuvette to a 96-well microplate introduces vertical light path variability. Because microplate readers measure absorbance through the vertical axis of the well, the optical pathlength is entirely dependent on the sample volume and the meniscus shape.

Spectral Properties Summary

| Chemical Species | pH Condition | Absorption Maxima (λmax) | Visual Appearance | Recommended Plate Material |

| Protonated m-Nitrophenol | Acidic (pH < 7.0) | 228 nm, 273 nm, 330 nm | Colorless | UV-Transparent (Quartz/COC) |

| m-Nitrophenolate Anion | Alkaline (pH > 10.0) | 390 nm – 395 nm | Dark Yellow | Standard Clear Polystyrene |

Optimal Reader Configuration

To establish a highly reproducible assay, configure your microplate reader using the parameters outlined below:

| Parameter | Recommended Setting | Scientific Rationale |

| Read Mode | Absorbance (Endpoint or Kinetic) | Quantifies optical density (OD) proportional to analyte concentration. |

| Detection Wavelength | 393 nm | Targets the absolute peak apex of the m-nitrophenolate anion[5]. |

| Bandwidth | 9 nm - 15 nm | Captures the peak apex while filtering out adjacent matrix noise. |

| Pathlength Correction | Enabled (900 nm / 977 nm) | Normalizes well-volume variations to a standard 1 cm pathlength, allowing direct application of the Beer-Lambert law. |

| Plate Type | 96-well Clear Polystyrene | Cost-effective; polystyrene is fully transparent at 393 nm. |

| Flashes per Well | 15 - 20 | Maximizes the signal-to-noise ratio by averaging multiple light pulses. |

Self-Validating Experimental Protocol

A trustworthy protocol must prove its own accuracy during every run. This workflow incorporates built-in state controls and matrix validation steps to ensure absolute data integrity.

Workflow for the high-throughput spectrophotometric detection of m-nitrophenol.

Step 1: Reagent Preparation

-

Assay Buffer (Alkaline): Prepare a 0.1 M Carbonate-Bicarbonate buffer and adjust the pH to 10.5 using NaOH. This ensures the pH is >2 units above the pKa of m-nitrophenol (8.3), guaranteeing 100% deprotonation[2][3].

-

State Control Buffer (Acidic): Prepare a 0.1 M Citrate buffer at pH 4.0.

-

Standard Stock: Dissolve high-purity m-nitrophenol in methanol to create a 10 mM stock solution.

Step 2: Standard Curve & Control Preparation

-

Standard Curve: Perform 1:2 serial dilutions of the 10 mM stock using the Alkaline Assay Buffer to create a standard curve ranging from 500 µM down to 0 µM (Blank).

-

Negative State Control: Spike 200 µM of m-nitrophenol into the Acidic State Control Buffer. Causality check: Because the molecule is protonated at pH 4.0, this well must yield an OD near zero at 393 nm, proving the signal is strictly dependent on the anion state.